molecular formula C15H16F2N4O2 B2449329 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797552-14-7

1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2449329
CAS No.: 1797552-14-7
M. Wt: 322.316
InChI Key: ZXVDEGPFMRBUHP-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a tetrahydropyran ring, and a pyrazolyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-12-2-1-3-13(17)14(12)20-15(22)19-10-8-18-21(9-10)11-4-6-23-7-5-11/h1-3,8-9,11H,4-7H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDEGPFMRBUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.

    Coupling with Difluorophenyl Isocyanate: The final step involves the coupling of the pyrazole-tetrahydropyran intermediate with 2,6-difluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring, which may affect its biological activity and solubility.

    1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring, which may influence its binding affinity and specificity.

Uniqueness

1-(2,6-Difluorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the tetrahydropyran and pyrazole rings, along with the difluorophenyl group, makes it a versatile compound for various applications.

Biological Activity

1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H13F2N3O2
  • Molecular Weight : 277.26 g/mol

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Chemotaxis : Similar pyrazolyl-urea derivatives have shown strong inhibitory effects on chemotaxis in human neutrophils, which is crucial in inflammatory responses and cancer metastasis . This inhibition is mediated through the downregulation of signaling pathways involving interleukin-8 (IL-8) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) .
  • Anti-Angiogenic Properties : The compound may also inhibit tumor angiogenesis, which is essential for tumor growth and metastasis. Studies have demonstrated that pyrazolyl derivatives can significantly reduce the formation of vascular-like structures in neuroblastoma cell lines .
  • Cell Viability and Clonogenic Potential : In vitro studies suggest that while these compounds are not cytotoxic to certain cancer cell lines, they effectively inhibit the ability of malignant cells to form colonies, indicating a potential role in cancer therapy .

Biological Activity Summary Table

Biological ActivityObserved EffectReference
Chemotaxis Inhibition Reduced migration of neutrophils
Anti-Angiogenesis Inhibition of vascular-like structure formation
Cytotoxicity Non-cytotoxic to neuroblastoma cell lines
Clonogenic Potential Decreased colony formation in malignant cells

Case Studies

Several studies have explored the efficacy of pyrazolyl derivatives, including this compound:

  • Neuroblastoma Cell Lines : Research conducted on HTLA-230 neuroblastoma cells revealed that treatment with pyrazolyl derivatives inhibited their ability to form vascular structures without affecting cell viability. This suggests a targeted approach for reducing tumor aggressiveness without harming normal cellular functions .
  • Inflammatory Models : In models simulating inflammation, compounds similar to this compound demonstrated a capacity to modulate inflammatory responses by inhibiting neutrophil migration and reducing the expression of pro-inflammatory cytokines .

Q & A

Basic: What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea?

Methodological Answer:
The synthesis involves multi-step processes, typically starting with the formation of the pyrazole ring followed by urea linkage. Key steps include:

Pyrazole Ring Formation : Cycloaddition of an azide and alkyne (e.g., Huisgen reaction) to generate the 1,2,3-triazole core. Alternative methods involve condensation reactions for substituted pyrazoles .

Oxan-4-yl Introduction : Functionalization of the pyrazole nitrogen with oxan-4-yl via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using tetrahydro-2H-pyran-4-amine) .

Urea Linkage : Reaction of 2,6-difluoroaniline with an isocyanate derivative (e.g., 1-(oxan-4-yl)-1H-pyrazol-4-yl isocyanate) in dichloromethane or THF, catalyzed by triethylamine .

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